5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine
Overview
Description
5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine: is an organic compound with the molecular formula C₁₃H₁₉BrN₂ . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethyl-substituted piperidine ring at the 2-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine typically involves the following steps:
Piperidinylation: The attachment of the 2-ethyl-1-piperidinyl group at the 2-position of the pyridine ring can be accomplished through nucleophilic substitution reactions, often using a suitable piperidine derivative and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, piperidinylation, and methylation processes, often optimized for yield and purity. These processes may utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the pyridine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring or methyl group.
Reduction: Reduced derivatives of the bromine atom or pyridine ring.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound in the development of new drugs for various medical conditions.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Bromo-2-(2-methyl-1-piperidinyl)-4-methylpyridine
- 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
- 5-Chloro-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Uniqueness: 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. Its bromine atom at the 5-position, combined with the ethyl-substituted piperidine ring and methyl group, differentiates it from other similar compounds and influences its reactivity and interactions.
Properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-3-11-6-4-5-7-16(11)13-8-10(2)12(14)9-15-13/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSNNIDGVCBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227778 | |
Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-19-0 | |
Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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